Bis-(3,4-dimethyl-phenyl)-amine
Overview
Description
Bis-(3,4-dimethyl-phenyl)-amine, also known as bis-N,N-dimethyl-phenyl-amine, is a chemical compound with a unique structure that is used in various scientific applications. This compound is composed of two aromatic rings, each with three methyl groups, and an amine group. The compound has a molecular formula of C12H18N2 and a molecular weight of 206.29 g/mol. This compound is a colorless solid at room temperature and has a boiling point of 221°C.
Scientific Research Applications
1. Dental Restorations
Bis-(3,4-dimethyl-phenyl)-amine derivatives like N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) have been synthesized for dental restorations. NDMH replaces components like triethylene glycol dimethacrylate (TEGDMA) and non-polymerizable amines in dental resin mixtures. It demonstrates similar physical and mechanical properties to conventional photopolymerized dental resins, making it a viable alternative for dental applications (Nie & Bowman, 2002).
2. Biomedical Applications
Poly(amido-amine)s (PAAs), which include bis(amine)s derivatives, have significant biomedical applications. These synthetic tert-amino polymers are used in the fabrication of heparin-absorbing resins, heavy-metal-ion-complexing polymers, and as non-viral vectors for intracytoplasmic delivery in cancer treatments. Their biocompatibility and biodegradable nature make them suitable for various biomedical applications (Ferruti, Marchisio, & Duncan, 2002).
3. Synthesis of Polyimides
Novel bis(amine anhydride) monomers, including N,N′-bis(3,4-dicarboxyphenyl)-1,4-phenylenediamine dianhydride I and II, have been synthesized via palladium-catalyzed amination. These monomers are essential in creating new poly(amine imide)s, which exhibit high thermal stability and good mechanical properties. Such materials are valuable in industries requiring materials that can withstand high temperatures and mechanical stress (Zhang, Li, Wang, & Zhang, 2008).
4. Photophysical Properties in Optoelectronics
Bis(amine)-substituted derivatives have been explored for their photophysical properties, especially in the field of optoelectronics. These compounds, such as donor- and acceptor-substituted perylene derivatives, show potential in applications like organic light-emitting diodes (OLEDs). Their ability to undergo fast charge separation and recombination makes them interesting materials for electronic and photonic devices (An et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQQPEKHINRTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346741 | |
Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55389-75-8 | |
Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,4-dimethylphenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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